3,4-dihydronaphthalene-2-sulfonyl Chloride
Overview
Description
3,4-Dihydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C10H9ClO2S and a molecular weight of 228.7 g/mol . It is a sulfonyl chloride derivative of dihydronaphthalene, characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 3,4-dihydronaphthalene. One common method is the reaction of 3,4-dihydronaphthalene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Scientific Research Applications
3,4-Dihydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dihydronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form sulfonyl derivatives, which can further participate in various biochemical and chemical pathways .
Comparison with Similar Compounds
- 3-Diazo-4-oxo-3,4-dihydro-1-naphthalenesulfonyl chloride
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 2-Diazo-1-naphthol-4-sulfonyl chloride
Comparison: 3,4-Dihydronaphthalene-2-sulfonyl chloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity with nucleophiles and its applications in organic synthesis and biochemical modifications .
Properties
IUPAC Name |
3,4-dihydronaphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOWQBUKLCPMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406922 | |
Record name | 3,4-dihydronaphthalene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-56-3 | |
Record name | 3,4-dihydronaphthalene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydronaphthalene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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